Although the provided literature lacks a dedicated study elucidating the molecular structure of 2-[(4-Methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, it can be inferred from its chemical name and the structural analysis of analogous compounds. Based on the name, the molecule likely comprises a central acetamide group (-NHCOCH2-) connected to a 4-(trifluoromethoxy)phenyl moiety at the nitrogen atom and a (4-methylphenyl)sulfanyl group (-S-phenyl-CH3) at the second carbon atom. Further structural insights can be gleaned from analogous compounds like N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. [] In this similar structure, the central C—S(=O)2N(H)—C unit exhibits a twisted conformation, with the benzene rings showing a dihedral angle of 49.65° to each other. [] This information suggests that 2-[(4-Methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide likely possesses a non-planar conformation due to the presence of the sulfanyl group, leading to a specific spatial arrangement of its functional groups.
Based on the provided literature, 2-[(4-Methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is identified as a potential GPR17 agonist. [] In the study by [], a combination of this compound with a phenolic compound ((2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) exhibited a synergistic effect in inhibiting glioblastoma cell proliferation, migration, invasion, and colony-forming ability. This suggests its potential use in developing novel therapies for glioblastoma.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9